

# m-PEG6-(CH<sub>2</sub>)<sub>8</sub>-phosphonic acid ethyl ester safety data sheet

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## Compound of Interest

Compound Name: *m*-PEG6-(CH<sub>2</sub>)<sub>8</sub>-phosphonic acid  
ethyl ester

Cat. No.: B609281

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## Technical Guide: m-PEG6-(CH<sub>2</sub>)<sub>8</sub>-phosphonic acid ethyl ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **m-PEG6-(CH<sub>2</sub>)<sub>8</sub>-phosphonic acid ethyl ester**, a heterobifunctional linker molecule designed for applications in bioconjugation, drug delivery, and surface modification. This guide consolidates available safety data, physical and chemical properties, and experimental methodologies to support its use in research and development.

## Chemical and Physical Properties

**m-PEG6-(CH<sub>2</sub>)<sub>8</sub>-phosphonic acid ethyl ester** is a compound featuring a monomethyl-terminated polyethylene glycol (m-PEG) chain, a C<sub>8</sub> alkyl spacer, and a diethyl phosphonate group. The PEG moiety imparts hydrophilicity and biocompatibility, reducing non-specific protein adsorption, while the phosphonate ester group serves as a robust anchor for binding to metal oxide surfaces.

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	diethyl (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonate
CAS Number	2028281-88-9
Molecular Formula	C23H49O9P
Molecular Weight	500.61 g/mol
Canonical SMILES	CCOP(=O)(CCCCCCCCCOCCOCCOCCOCCOCCOC)OC C

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Solid powder	--INVALID-LINK--
Purity	Typically >95%	--INVALID-LINK--, --INVALID-LINK--
Solubility	Soluble in DMSO	--INVALID-LINK--
Storage	Short-term (days-weeks): 0-4°C; Long-term (months-years): -20°C. Keep dry and dark.	--INVALID-LINK--
Shipping	Shipped under ambient temperature as a non-hazardous chemical.	--INVALID-LINK--

## Safety Data and Handling

A specific Safety Data Sheet (SDS) for **m-PEG6-(CH<sub>2</sub>)<sub>8</sub>-phosphonic acid ethyl ester** is not publicly available. The following information is extrapolated from data on structurally related

diethyl alkylphosphonates and general principles of laboratory safety. This compound is intended for research use only and is not for human or veterinary use.[1]

## Hazard Identification

Based on the GHS classification for Diethyl ethylphosphonate (CAS 78-38-6), a related compound, the potential hazards may include:

Table 3: Extrapolated GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed[2] [3]
Serious Eye Damage/Irritation	Category 1	H318: Causes serious eye damage[2][3]
Hazardous to the Aquatic Environment, Long-term	Category 2	H411: Toxic to aquatic life with long lasting effects[2]

### General Handling Precautions:

- Avoid contact with skin, eyes, and clothing.
- Avoid inhalation of dust.
- Use in a well-ventilated area or with appropriate exhaust ventilation.
- Do not eat, drink, or smoke when using this product.
- Wash hands thoroughly after handling.

## Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

## First Aid Measures

- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.  
[\[3\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.

## Toxicological Data (for related compounds)

Quantitative toxicological data for the target compound is not available. The following data is for Diethyl ethylphosphonate (CAS 78-38-6).

Table 4: Toxicological Data for Diethyl ethylphosphonate

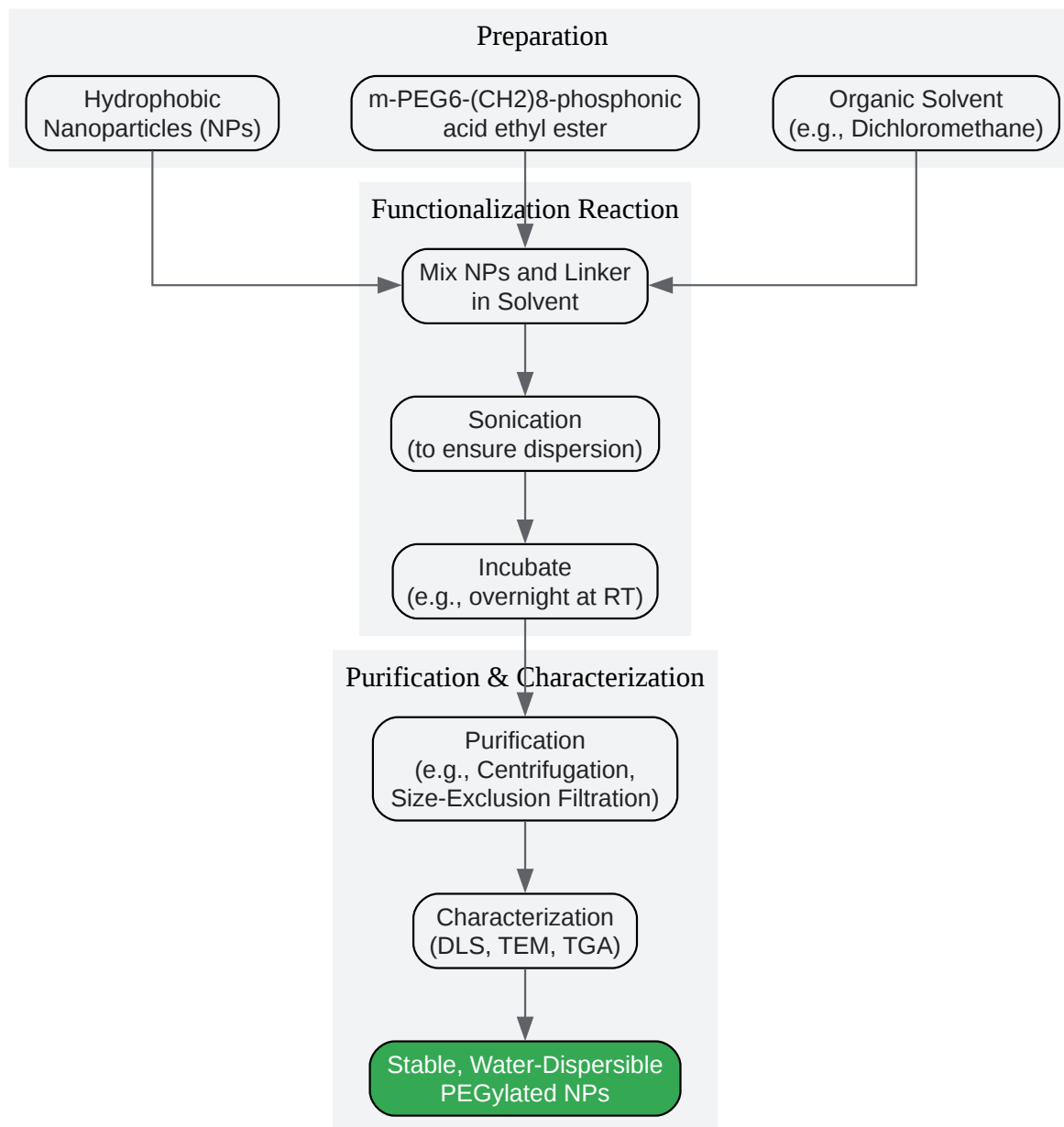
Test	Species	Route	Value
LD50	Rat	Oral	2330 mg/kg <a href="#">[4]</a>
LD50	Rat	Dermal	> 2000 mg/kg <a href="#">[4]</a>
LD50	Mouse	Intraperitoneal	2240 mg/kg <a href="#">[5]</a>

## Experimental Protocols and Applications

The primary application of **m-PEG6-(CH<sub>2</sub>)<sub>8</sub>-phosphonic acid ethyl ester** is as a linker for the surface modification of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) to improve their stability and biocompatibility for use in drug delivery and diagnostic imaging.[\[6\]](#) The phosphonate group provides a strong anchor to the metal oxide surface.

## General Workflow for Nanoparticle Surface Functionalization

The following diagram outlines a typical workflow for using a PEG-phosphonate linker to functionalize a nanoparticle.



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Caption: General workflow for nanoparticle PEGylation.

## Detailed Protocol: Ligand Exchange for Iron Oxide Nanoparticle (IONP) Functionalization

This protocol is adapted from methodologies for functionalizing hydrophobic iron oxide nanoparticles with PEG-phosphonate linkers.<sup>[7][8][9]</sup>

### Materials:

- Hydrophobic oleic acid-coated iron oxide nanoparticles (IONPs) dispersed in an organic solvent (e.g., dichloromethane).
- m-PEG6-(CH<sub>2</sub>)<sub>8</sub>-phosphonic acid ethyl ester.**
- Dichloromethane (DCM), anhydrous.
- Methanol (MeOH).
- Hexane.

### Procedure:

- Preparation:** In a glass vial, add a solution of the hydrophobic IONPs in DCM.
- Linker Addition:** Prepare a solution of **m-PEG6-(CH<sub>2</sub>)<sub>8</sub>-phosphonic acid ethyl ester** in a DCM/MeOH mixture. Add this solution to the IONP dispersion. The molar ratio of linker to iron content should be optimized for the specific nanoparticle system.
- Reaction:** Sonicate the reaction mixture in a bath sonicator. An alternating cycle of sonication (e.g., 1 hour on, 1 hour off) repeated three times is effective for promoting ligand exchange.<sup>[9]</sup>
- Incubation:** Allow the mixture to react overnight at room temperature with gentle stirring.
- Purification - Precipitation:** Concentrate the solution under reduced pressure. Add hexane to precipitate the now more hydrophilic, PEGylated nanoparticles.
- Purification - Washing:** Pellet the PEGylated IONPs by centrifugation. Discard the supernatant containing unbound linker and displaced oleic acid. Resuspend the pellet in a

suitable solvent (e.g., water or saline) and repeat the centrifugation/washing steps as necessary to remove impurities.

- **Final Product:** After the final wash, resuspend the purified PEGylated IONPs in the desired aqueous buffer for storage and characterization.

Characterization:

- **Hydrodynamic Size:** Measured by Dynamic Light Scattering (DLS) to confirm colloidal stability and assess size increase post-PEGylation.
- **Morphology:** Visualized using Transmission Electron Microscopy (TEM).
- **Surface Coating:** Confirmed by Thermogravimetric Analysis (TGA) to quantify the organic coating mass.

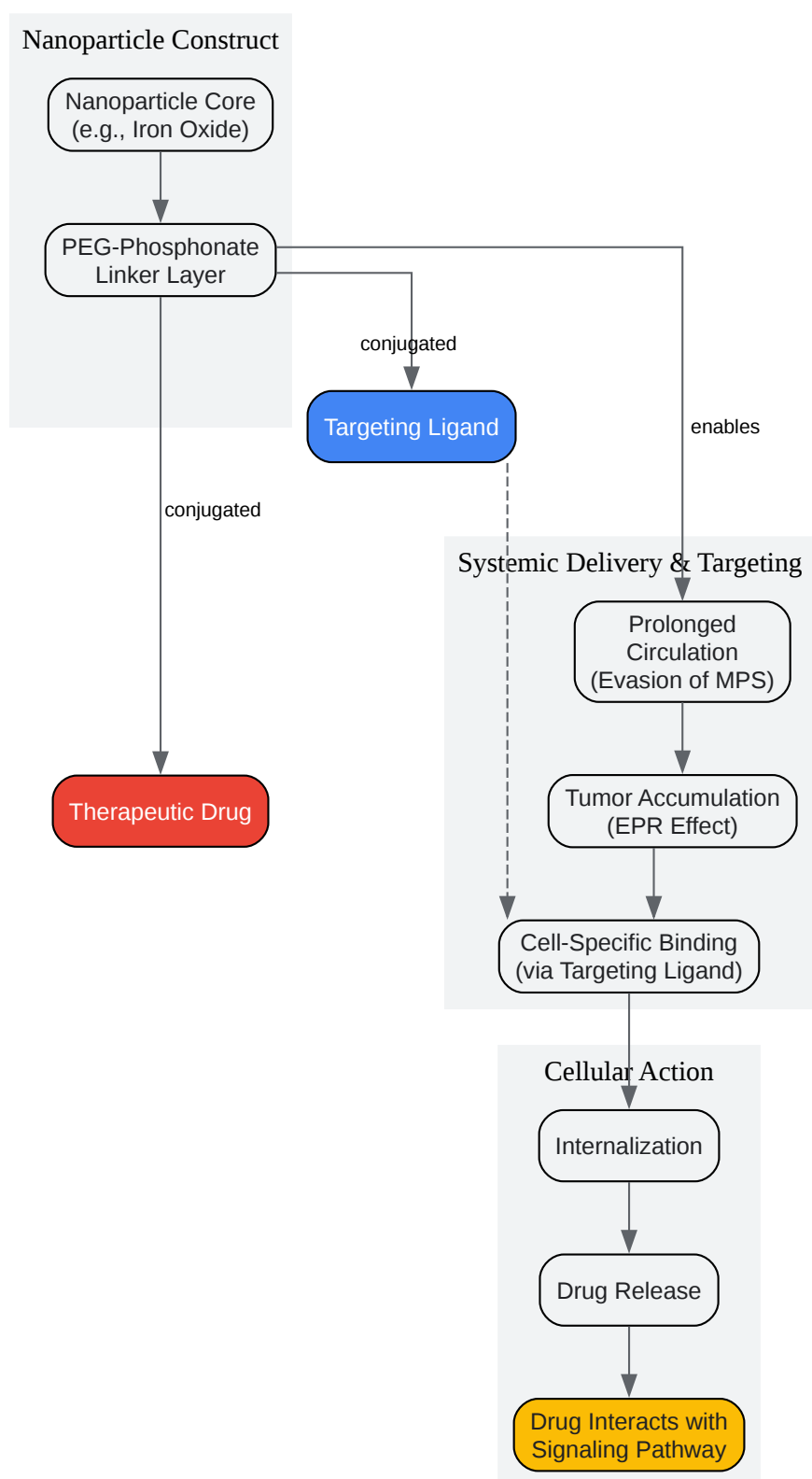
## Role in Targeted Drug Delivery

**m-PEG6-(CH<sub>2</sub>)<sub>8</sub>-phosphonic acid ethyl ester** does not possess intrinsic therapeutic or signaling activity. Its function is to act as a versatile linker molecule. In drug delivery, it can be used to coat a nanoparticle carrier, which is then loaded with a therapeutic agent. The PEG linker serves to increase the circulation half-life of the nanoparticle by helping it evade the mononuclear phagocyte system.<sup>[10]</sup> This allows the nanoparticle to preferentially accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

While this specific linker does not have a terminal group for direct drug conjugation, it forms the basis for more complex, heterobifunctional linkers where the terminal methyl group of the PEG is replaced with a reactive moiety (e.g., NHS ester, Maleimide) for covalent attachment of a drug or targeting ligand.

The diagram below illustrates the conceptual role of a PEG-phosphonate linker in creating a targeted drug delivery system.





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Caption: Role of PEG-phosphonate linkers in drug delivery.

Note on Signaling Pathways: The signaling pathway affected is determined by the specific drug conjugated to the nanoparticle, not by the **m-PEG6-(CH<sub>2</sub>)<sub>8</sub>-phosphonic acid ethyl ester** linker itself. The linker's role is to ensure the drug reaches its target. For example, if the conjugated drug were a kinase inhibitor, the relevant diagram would depict the specific kinase signaling cascade that is inhibited upon drug release inside the target cancer cell.

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